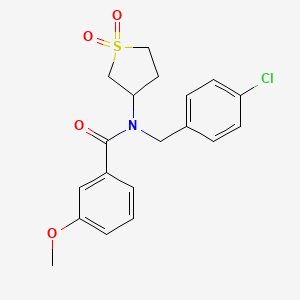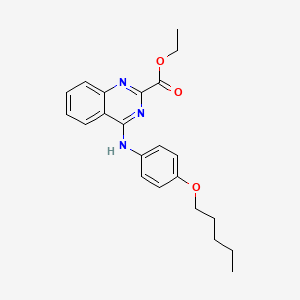![molecular formula C13H14BrN5O3 B11592773 4-amino-N-(2-{[(E)-(3-bromo-2-hydroxy-5-methylphenyl)methylidene]amino}ethyl)-1,2,5-oxadiazole-3-carboxamide](/img/structure/B11592773.png)
4-amino-N-(2-{[(E)-(3-bromo-2-hydroxy-5-methylphenyl)methylidene]amino}ethyl)-1,2,5-oxadiazole-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-AMINO-N-{2-[(E)-[(3-BROMO-2-HYDROXY-5-METHYLPHENYL)METHYLIDENE]AMINO]ETHYL}-1,2,5-OXADIAZOLE-3-CARBOXAMIDE is a complex organic compound that features a unique combination of functional groups, including an oxadiazole ring, a brominated phenol, and an amino group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-AMINO-N-{2-[(E)-[(3-BROMO-2-HYDROXY-5-METHYLPHENYL)METHYLIDENE]AMINO]ETHYL}-1,2,5-OXADIAZOLE-3-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the oxadiazole ring. This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions. The brominated phenol can be introduced via electrophilic aromatic substitution using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst. The final step involves the condensation of the brominated phenol with the oxadiazole derivative under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization step and the use of more efficient bromination methods. Additionally, purification techniques such as recrystallization or chromatography would be employed to ensure the final product’s purity.
化学反応の分析
Types of Reactions
4-AMINO-N-{2-[(E)-[(3-BROMO-2-HYDROXY-5-METHYLPHENYL)METHYLIDENE]AMINO]ETHYL}-1,2,5-OXADIAZOLE-3-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to a quinone using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium catalyst (Pd/C)
Substitution: Amines, thiols, in the presence of a base like sodium hydroxide (NaOH)
Major Products
Oxidation: Quinone derivatives
Reduction: Amino derivatives
Substitution: Various substituted derivatives depending on the nucleophile used
科学的研究の応用
4-AMINO-N-{2-[(E)-[(3-BROMO-2-HYDROXY-5-METHYLPHENYL)METHYLIDENE]AMINO]ETHYL}-1,2,5-OXADIAZOLE-3-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand for biological receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
作用機序
The mechanism of action of 4-AMINO-N-{2-[(E)-[(3-BROMO-2-HYDROXY-5-METHYLPHENYL)METHYLIDENE]AMINO]ETHYL}-1,2,5-OXADIAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets. For example, it may inhibit enzymes by binding to their active sites or modulate biological pathways by interacting with receptors. The exact mechanism would depend on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
4-AMINO-N-{2-[(E)-[(3-BROMO-2-HYDROXY-5-METHYLPHENYL)METHYLIDENE]AMINO]ETHYL}-1,2,5-OXADIAZOLE-3-CARBOXAMIDE: shares similarities with other oxadiazole derivatives, such as:
Uniqueness
The uniqueness of 4-AMINO-N-{2-[(E)-[(3-BROMO-2-HYDROXY-5-METHYLPHENYL)METHYLIDENE]AMINO]ETHYL}-1,2,5-OXADIAZOLE-3-CARBOXAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in the development of new therapeutic agents and advanced materials.
特性
分子式 |
C13H14BrN5O3 |
|---|---|
分子量 |
368.19 g/mol |
IUPAC名 |
4-amino-N-[2-[(3-bromo-2-hydroxy-5-methylphenyl)methylideneamino]ethyl]-1,2,5-oxadiazole-3-carboxamide |
InChI |
InChI=1S/C13H14BrN5O3/c1-7-4-8(11(20)9(14)5-7)6-16-2-3-17-13(21)10-12(15)19-22-18-10/h4-6,20H,2-3H2,1H3,(H2,15,19)(H,17,21) |
InChIキー |
ZRSPTJKBCQCIFJ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C(=C1)Br)O)C=NCCNC(=O)C2=NON=C2N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(3-bromophenyl)-3-[4-(4-methylphenyl)-1-oxophthalazin-2(1H)-yl]propanamide](/img/structure/B11592692.png)


![Propan-2-yl 6-methyl-2-{[(5-methyl-3-phenyl-1,2-oxazol-4-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11592701.png)
![3-[(1,1-Dioxo-1,2-benzothiazol-3-yl)amino]propyl 4-morpholin-4-ylsulfonylbenzoate](/img/structure/B11592707.png)
![(2E)-1-(Adamantan-1-YL)-3-{4-methoxy-3-[(pyridin-2-yloxy)methyl]phenyl}prop-2-EN-1-one](/img/structure/B11592719.png)

![(5Z)-5-[(5-bromo-2-ethoxyphenyl)methylidene]-3-propyl-2-sulfanylideneimidazolidin-4-one](/img/structure/B11592732.png)
![2-methoxyethyl 5-(4-ethoxyphenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11592742.png)
![2-methylpropyl 6-(3-bromophenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B11592753.png)
![(6Z)-6-{[2,5-dimethyl-1-(2-methylphenyl)-1H-pyrrol-3-yl]methylidene}-5-imino-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11592765.png)
![2-{(5Z)-5-[4-(acetyloxy)-3-methoxybenzylidene]-6-oxo-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl}phenyl acetate](/img/structure/B11592772.png)
![(2E)-2-cyano-3-[2-(2-methoxyphenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-N-(3-methoxypropyl)prop-2-enamide](/img/structure/B11592779.png)
![2-Chloro-4-[4-(2-methylquinolin-4-yl)piperazin-1-yl]quinazoline](/img/structure/B11592780.png)
